molecular formula C14H13NO2 B12891453 5(4H)-Isoxazolone, 4-cyclopentylidene-3-phenyl- CAS No. 36771-30-9

5(4H)-Isoxazolone, 4-cyclopentylidene-3-phenyl-

Cat. No.: B12891453
CAS No.: 36771-30-9
M. Wt: 227.26 g/mol
InChI Key: JLNCMFLVMQQZQP-UHFFFAOYSA-N
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Description

4-Cyclopentylidene-3-phenylisoxazol-5(4H)-one is a synthetic organic compound belonging to the isoxazole family Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentylidene-3-phenylisoxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of cyclopentanone with phenylhydrazine to form a hydrazone intermediate, followed by cyclization with an appropriate reagent to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentylidene-3-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various electrophiles or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl or cyclopentylidene rings.

Scientific Research Applications

4-Cyclopentylidene-3-phenylisoxazol-5(4H)-one may have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural features.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Cyclopentylidene-3-phenylisoxazol-5(4H)-one would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylisoxazol-5(4H)-one: Lacks the cyclopentylidene group, which may result in different chemical and biological properties.

    4-Cyclopentylidene-3-methylisoxazol-5(4H)-one: Similar structure but with a methyl group instead of a phenyl group, potentially altering its reactivity and applications.

Uniqueness

4-Cyclopentylidene-3-phenylisoxazol-5(4H)-one’s unique combination of cyclopentylidene and phenyl groups attached to the isoxazole ring may confer distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

36771-30-9

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

4-cyclopentylidene-3-phenyl-1,2-oxazol-5-one

InChI

InChI=1S/C14H13NO2/c16-14-12(10-6-4-5-7-10)13(15-17-14)11-8-2-1-3-9-11/h1-3,8-9H,4-7H2

InChI Key

JLNCMFLVMQQZQP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C2C(=NOC2=O)C3=CC=CC=C3)C1

Origin of Product

United States

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